

Protocol for Efavirenz quantification in cerebrospinal fluid (CSF) with Efavirenz-13C6.

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Compound of Interest

Compound Name: Efavirenz-13C6

Cat. No.: B15557931

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Application Note: Quantification of Efavirenz in Human Cerebrospinal Fluid by LC-MS/MS

Abstract

This application note details a robust and sensitive method for the quantification of Efavirenz in human cerebrospinal fluid (CSF) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs Efavirenz-¹³C₆ as a stable isotope-labeled internal standard to ensure high accuracy and precision. A straightforward protein precipitation step is utilized for sample preparation, making the method suitable for high-throughput clinical research and therapeutic drug monitoring. This method is designed for researchers, scientists, and drug development professionals requiring precise measurement of Efavirenz concentrations in the central nervous system.

Introduction

Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. Monitoring its concentration in cerebrospinal fluid is crucial for understanding its pharmacokinetics within the central nervous system (CNS) and its efficacy against HIV-associated neurocognitive disorders.^[1] Despite its high protein binding in plasma, Efavirenz penetrates the CSF, where its concentration is significantly lower, necessitating a highly sensitive analytical method for accurate quantification.^{[1][2][3]} This protocol describes a validated LC-MS/MS method that is both sensitive and specific for the determination of

Efavirenz in CSF, utilizing Efavirenz- $^{13}\text{C}_6$ as the internal standard to correct for matrix effects and variability during sample processing and analysis.[4][5][6]

Experimental

2.1. Materials and Reagents

- Efavirenz analytical standard
- Efavirenz- $^{13}\text{C}_6$ (Internal Standard, IS)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Water, deionized and purified to $\geq 18 \text{ M}\Omega\cdot\text{cm}$
- Human cerebrospinal fluid (drug-free)
- Polypropylene microcentrifuge tubes (1.5 mL)

2.2. Instrumentation

- Liquid Chromatograph (e.g., Agilent 1260 Infinity, Waters Acquity UPLC)
- Tandem Mass Spectrometer (e.g., AB Sciex QTRAP 5500, Thermo TSQ Quantum Ultra)[7]
- Analytical Column: Reversed-phase C18 column (e.g., Ascentis 3 μm , 100 by 2.1 mm)[7]

2.3. Preparation of Standards and Quality Controls

- Primary Stock Solutions: Prepare 1 mg/mL stock solutions of Efavirenz and Efavirenz- $^{13}\text{C}_6$ in methanol.
- Working Standard Solutions: Serially dilute the Efavirenz primary stock with 50:50 acetonitrile/water to prepare working standards for the calibration curve.
- Internal Standard Working Solution: Dilute the Efavirenz- $^{13}\text{C}_6$ primary stock with acetonitrile to a final concentration of 100 ng/mL.

- Calibration Standards and Quality Controls (QCs): Spike appropriate volumes of the Efavirenz working standards into blank human CSF to prepare calibration standards ranging from 1 to 250 ng/mL.[8] Prepare QC samples at low, medium, and high concentrations (e.g., 3, 30, and 200 ng/mL) in the same manner.[8]

2.4. Sample Preparation Protocol

- Thaw CSF samples, calibration standards, and QCs on ice.
- To a 1.5 mL polypropylene tube, add 200 µL of CSF sample, standard, or QC.
- Add 20 µL of the 100 ng/mL Efavirenz-¹³C₆ internal standard working solution to each tube and vortex briefly.
- Add 400 µL of ice-cold acetonitrile to precipitate proteins.[7]
- Vortex vigorously for 30 seconds.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean tube or a 96-well plate.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 70:30 methanol:water with 0.1% formic acid).[8]
- Vortex to ensure complete dissolution and inject into the LC-MS/MS system.

LC-MS/MS Method

3.1. Liquid Chromatography Conditions

- Column: Ascentis C18, 3 µm, 100 x 2.1 mm[7]
- Mobile Phase A: 0.1% Formic Acid in Water[5]
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile[5]

- Flow Rate: 0.3 mL/min[5]
- Injection Volume: 10 µL
- Column Temperature: 40°C[8]
- Gradient Program:
 - 0-0.5 min: 30% B
 - 0.5-2.5 min: 30% to 95% B
 - 2.5-3.5 min: Hold at 95% B
 - 3.5-3.6 min: 95% to 30% B
 - 3.6-5.0 min: Hold at 30% B (Re-equilibration)
- Approximate Retention Time: 2.6 min[5]

3.2. Mass Spectrometry Conditions

- Ionization Mode: Electrospray Ionization (ESI), Negative[5][8]
- Scan Type: Multiple Reaction Monitoring (MRM)
- Source Temperature: 550°C[5]
- Ion Spray Voltage: -4500 V
- Curtain Gas: 35 psi[5]
- Nebulizer Gas (Gas 1): 50 psi[5]
- Heater Gas (Gas 2): 30 psi[5]
- Dwell Time: 250 ms[5]

Protocols

Protocol 1: Sample Preparation by Protein Precipitation

This protocol outlines the step-by-step procedure for extracting Efavirenz from cerebrospinal fluid samples prior to LC-MS/MS analysis.

- **Aliquot Sample:** Pipette 200 μL of the CSF sample (or calibration standard/QC) into a labeled 1.5 mL microcentrifuge tube.
- **Add Internal Standard:** Add 20 μL of the 100 ng/mL Efavirenz- $^{13}\text{C}_6$ working solution.
- **Vortex:** Briefly vortex mix the sample for 5-10 seconds.
- **Precipitate Proteins:** Add 400 μL of ice-cold acetonitrile to the tube.
- **Vortex:** Vortex the tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
- **Centrifuge:** Place the tube in a microcentrifuge and spin at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
- **Transfer Supernatant:** Carefully aspirate the clear supernatant without disturbing the protein pellet and transfer it to a new labeled tube or well in a 96-well plate.
- **Evaporate:** Dry the supernatant using an evaporator under a gentle stream of nitrogen gas at a temperature of 40°C.
- **Reconstitute:** Add 100 μL of the initial mobile phase composition (e.g., 70% methanol, 30% water, 0.1% formic acid) to the dried residue.
- **Final Mix:** Vortex the reconstituted sample for 20 seconds to ensure the analyte is fully dissolved. The sample is now ready for injection into the LC-MS/MS system.

Data Presentation

Table 1: Quantitative Method Parameters

Parameter	Value	Reference
Analyte	Efavirenz	
Internal Standard	Efavirenz- ¹³ C ₆	[4][5]
Matrix	Cerebrospinal Fluid (CSF)	
Sample Volume	200 µL	[7]
Linearity Range	1.0 - 250 ng/mL	[8]
Correlation Coefficient (r ²)	> 0.99	[5]
Lower Limit of Quantification (LLOQ)	1.1 ng/mL	[7]
Intra-day Precision (%CV)	< 10%	[7]
Inter-day Precision (%CV)	< 10%	[7]
Recovery	> 80%	[7]

Table 2: Mass Spectrometer MRM Transitions and Potentials

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Declustering Potential (DP)	Collision Energy (CE)
Efavirenz	314.2	244.0	-55 V	-25 V
Efavirenz- ¹³ C ₆ (IS)	320.2	249.9	-53 V	-25 V

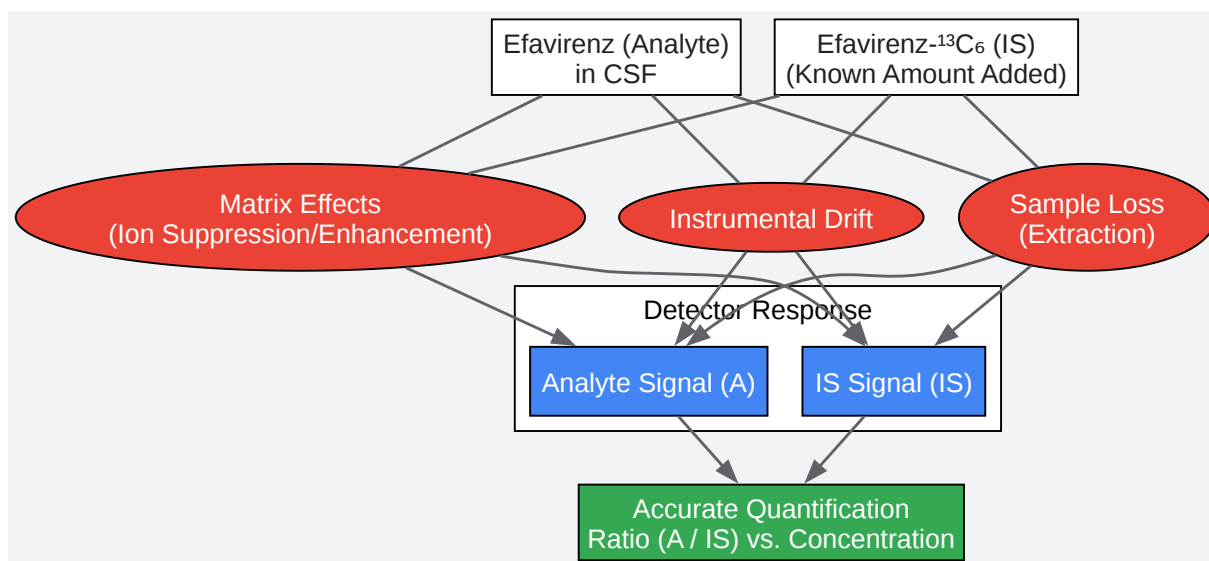
Note: The values presented are based on published literature and may require optimization on the specific instrumentation used.[4][5]

Visualizations



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Caption: Workflow for Efavirenz quantification in CSF.



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Caption: Use of an internal standard for quantification.

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